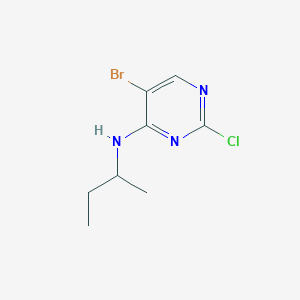![molecular formula C12H13NO4 B13984347 Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]-](/img/structure/B13984347.png)
Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]- is a complex organic compound with the molecular formula C12H13NO4. This compound is characterized by the presence of a benzaldehyde moiety substituted with a 5-(methoxymethyl)-2-oxo-3-oxazolidinyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]- typically involves a multi-step processThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Various nucleophiles can substitute the methoxymethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often requiring catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]- is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]- involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes, altering their activity and affecting various biochemical pathways. The methoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its use in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde, 4-methoxy-: Similar in structure but lacks the oxazolidinone ring.
Benzaldehyde, 4-hydroxy-3,5-dimethoxy-: Contains additional methoxy groups and a hydroxyl group.
Uniqueness
Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]- is unique due to the presence of the oxazolidinone ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Eigenschaften
Molekularformel |
C12H13NO4 |
|---|---|
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
4-[5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzaldehyde |
InChI |
InChI=1S/C12H13NO4/c1-16-8-11-6-13(12(15)17-11)10-4-2-9(7-14)3-5-10/h2-5,7,11H,6,8H2,1H3 |
InChI-Schlüssel |
ZPXKKGOTCNTGKP-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(3-Cyanophenyl)phenyl]boronic acid](/img/structure/B13984271.png)
![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13984274.png)


![[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid](/img/structure/B13984286.png)

![1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole](/img/structure/B13984299.png)





